molecular formula C24H24N4O3S B14977095 2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide

2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide

Cat. No.: B14977095
M. Wt: 448.5 g/mol
InChI Key: FPNGFMNKPJHQKS-UHFFFAOYSA-N
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Description

2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfanyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide typically involves multi-step organic reactions. The starting materials often include 7-methoxy-1-benzofuran-2-yl derivatives, prop-2-en-1-yl derivatives, and 1,2,4-triazole derivatives. The synthesis may involve:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Ring: This step may involve azide-alkyne cycloaddition reactions.

    Formation of the Sulfanyl-Acetamide Moiety: This can be done through nucleophilic substitution reactions involving thiol and acetamide derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the benzofuran ring, potentially altering the electronic properties of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzofuran and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or benzofuran derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzofuran and triazole rings may facilitate binding to these targets, while the sulfanyl-acetamide moiety may participate in covalent interactions or hydrogen bonding. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-1-benzofuran-2-yl derivatives: These compounds share the benzofuran ring and may have similar electronic properties.

    1,2,4-triazole derivatives: These compounds share the triazole ring and may exhibit similar biological activities.

    Sulfanyl-acetamide derivatives: These compounds share the sulfanyl-acetamide moiety and may have similar chemical reactivity.

Uniqueness

The uniqueness of 2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide lies in its combination of these three distinct moieties, which may confer unique electronic, chemical, and biological properties not found in other compounds.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

2-[[5-(7-methoxy-1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C24H24N4O3S/c1-4-13-28-23(20-14-18-11-8-12-19(30-3)22(18)31-20)26-27-24(28)32-15-21(29)25-16(2)17-9-6-5-7-10-17/h4-12,14,16H,1,13,15H2,2-3H3,(H,25,29)

InChI Key

FPNGFMNKPJHQKS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC4=C(O3)C(=CC=C4)OC

Origin of Product

United States

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